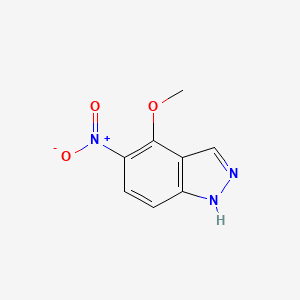

4-methoxy-5-nitro-1H-indazole

Description

The exact mass of the compound 4-methoxy-5-nitro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methoxy-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-5-4-9-10-6(5)2-3-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFSIGXIWZWYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-48-0 | |

| Record name | 4-methoxy-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-methoxy-5-nitro-1H-indazole: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-5-nitro-1H-indazole, a substituted indazole of significant interest in medicinal chemistry and synthetic organic chemistry. Although direct experimental data for this specific molecule is limited in published literature, this document consolidates information on related analogues to project its chemical properties, reactivity, and potential biological significance. A plausible synthetic pathway is detailed, supported by established methodologies for the synthesis of substituted indazoles. The electronic effects of the methoxy and nitro functional groups on the indazole core are analyzed to predict its reactivity and spectroscopic characteristics. Furthermore, by drawing parallels with structurally similar compounds, we explore its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising heterocyclic compound.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the indazole core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The introduction of functional groups such as nitro and methoxy moieties can significantly modulate the biological activity and physicochemical properties of the parent indazole.[4][5] 4-methoxy-5-nitro-1H-indazole, with its unique substitution pattern, presents an intriguing target for further investigation.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-methoxy-5-nitro-1H-indazole.

| Property | Predicted Value | Reference |

| Molecular Formula | C₈H₇N₃O₃ | [6] |

| Molecular Weight | 193.16 g/mol | [6] |

| XlogP | 1.4 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Monoisotopic Mass | 193.04874 Da | [6] |

These properties are computationally predicted and await experimental verification.

Predicted Spectroscopic Characteristics

The spectroscopic signature of 4-methoxy-5-nitro-1H-indazole can be inferred from the known spectra of its parent compounds, 4-methoxy-1H-indazole and 5-nitro-1H-indazole.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the chemical shifts reflecting the electronic environment of each carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C-H aromatic and aliphatic stretches, C=C aromatic stretches, N-O stretches of the nitro group, and C-O stretch of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns characteristic of the indazole core and its substituents.

Synthesis of 4-methoxy-5-nitro-1H-indazole

A plausible synthetic route to 4-methoxy-5-nitro-1H-indazole can be designed based on established methods for the synthesis of substituted indazoles, such as the Jacobsen-modified Sugasawa synthesis or cyclization of substituted o-toluidines.[10][11] A proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Fluoro-6-methoxy-toluene

-

To a stirred solution of 2-fluoro-6-methoxy-toluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-6-methoxy-3-nitrotoluene.

Step 2: Reduction of the Nitro Group

-

To a solution of 2-fluoro-6-methoxy-3-nitrotoluene in ethanol, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite and concentrate the filtrate to obtain 2-amino-6-methoxy-3-nitrotoluene.

Step 3: Diazotization and Cyclization

-

Dissolve 2-amino-6-methoxy-3-nitrotoluene in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

-

Stir the reaction mixture at low temperature for a short period and then allow it to warm to room temperature and stir for several hours to facilitate cyclization.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 4-methoxy-5-nitro-1H-indazole.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 4-methoxy-5-nitro-1H-indazole is governed by the interplay of the indazole ring system and its substituents.

Caption: Key reactive sites and potential transformations of 4-methoxy-5-nitro-1H-indazole.

-

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group, providing a key intermediate for further functionalization.[4] This transformation is crucial for the synthesis of many biologically active indazole derivatives.

-

N-Alkylation/Acylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a base, allowing for subsequent alkylation or acylation at the N1 or N2 position.[12][13]

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group would typically activate the benzene ring for electrophilic substitution. However, the strongly deactivating nitro group will make such reactions challenging.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group may activate the benzene ring towards nucleophilic aromatic substitution, although this is less common for indazoles compared to other nitroaromatics.

Potential Applications in Drug Discovery

The indazole scaffold is a cornerstone in the development of various therapeutic agents.[2] The specific substitution pattern of 4-methoxy-5-nitro-1H-indazole suggests its potential utility in several areas of drug discovery.

-

Kinase Inhibitors: Many indazole-based compounds are potent kinase inhibitors used in cancer therapy. The 4-methoxy-5-nitro-1H-indazole core could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

-

Antimicrobial Agents: Nitro-heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to generate cytotoxic radicals.[14]

-

Anti-inflammatory Agents: Certain indazole derivatives have shown promising anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[3]

Conclusion

4-methoxy-5-nitro-1H-indazole is a heterocyclic compound with significant untapped potential. While direct experimental data remains scarce, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely chemical reactivity based on the well-established chemistry of related indazole derivatives. The unique combination of a methoxy and a nitro group on the indazole scaffold makes it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications. Further experimental investigation into the synthesis and biological evaluation of 4-methoxy-5-nitro-1H-indazole is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.

References

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]

-

4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChem. [Link]

-

5-Nitroindazole. PubChem. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

- Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

-

5-nitroindazole. Organic Syntheses Procedure. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

4-Methoxy-1H-indole. PubChem. [Link]

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

-

The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Institutes of Health. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

-

Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). HMDB. [Link]

-

4-methoxy-1h-indazole (C8H8N2O). PubChemLite. [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health. [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Methoxy-5-nitro-1H-indazole: Synthesis, Properties, and Potential Applications

CAS Number: 1443980-48-0

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The versatility of the indazole ring system allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific derivative, 4-methoxy-5-nitro-1H-indazole, a molecule of interest for researchers and scientists in drug development.

Synthesis and Characterization: Navigating the Chemistry of Substituted Indazoles

While specific literature detailing the synthesis of 4-methoxy-5-nitro-1H-indazole is not extensively available, its preparation can be conceptualized based on established methods for analogous substituted indazoles. A common and effective strategy involves the reductive cyclization of ortho-nitro-ketoximes.[3]

A plausible synthetic route could commence from a suitably substituted o-nitrotoluene derivative. The synthesis would likely involve a sequence of nitration, oxidation, and cyclization steps. The introduction of the methoxy and nitro groups onto the indazole core is a critical aspect of the synthesis, influencing the electronic properties and, consequently, the reactivity and biological profile of the final compound.

Hypothetical Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of 4-methoxy-5-nitro-1H-indazole.

Characterization of the final product would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the substitution pattern on the indazole ring. Mass spectrometry would verify the molecular weight, and Infrared (IR) spectroscopy would identify the characteristic functional groups, such as the nitro group.

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of 4-methoxy-5-nitro-1H-indazole are pivotal for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 1443980-48-0 | Biosynth[4], Arctom[5] |

| Molecular Formula | C₈H₇N₃O₃ | PubChemLite[6] |

| Molecular Weight | 193.16 g/mol | BLD Pharm[7] |

| Monoisotopic Mass | 193.04874 Da | PubChemLite[6] |

| Predicted XlogP | 1.4 | PubChemLite[6] |

Potential Applications in Drug Development: Exploring the Therapeutic Landscape

The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1] For instance, Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, are both successful anti-cancer drugs built upon the indazole core.[1] The specific substitutions of a methoxy group at the 4-position and a nitro group at the 5-position in 4-methoxy-5-nitro-1H-indazole suggest several avenues for its potential application.

The presence of the nitro group is particularly noteworthy. Nitroaromatic compounds are known to be bioreducible and have been explored as hypoxia-activated prodrugs in cancer therapy. Under the low oxygen conditions characteristic of solid tumors, the nitro group can be reduced to a cytotoxic species, offering a targeted approach to cancer treatment.

Furthermore, the methoxy group can influence the compound's metabolic stability and receptor-binding affinity. The overall electronic nature of the substituted indazole ring will dictate its potential interactions with various biological targets.

Safety and Handling: A Commitment to Laboratory Best Practices

Given the limited specific safety data for 4-methoxy-5-nitro-1H-indazole, it is prudent to handle this compound with the care afforded to other nitroaromatic and heterocyclic compounds. The following guidelines are based on general principles of laboratory safety and information available for related nitroindazole compounds.[8][9][10]

Hazard Identification:

-

Harmful if swallowed[8]

-

Causes skin irritation[8]

-

Causes serious eye irritation[8]

-

May cause respiratory irritation[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear compatible chemical-resistant gloves.[11]

-

Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9]

-

Avoid contact with skin and eyes.[9]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person to fresh air.[10]

-

If swallowed: Rinse mouth with water and seek medical attention.[10]

Conclusion

4-Methoxy-5-nitro-1H-indazole represents a promising, yet underexplored, molecule within the medicinally significant indazole family. Its synthesis is achievable through established chemical methodologies, and its structural features, particularly the nitro group, suggest potential applications in areas such as oncology. Further research is warranted to fully elucidate its biological activity and therapeutic potential. As with any novel chemical entity, adherence to strict safety protocols during its handling and investigation is paramount.

References

-

Chicha, H., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1398. [Link]

-

Request PDF. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

-

Kishbaugh, T. L. S., Gribble, G. W., & Jasinski, J. P. (2007). 4-Methoxy-4a-nitro-9-(phenylsulfonyl)-4,4a,9,9a-tetrahydro-1H-carbazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, E63, o2470–o2471. [Link]

-

LKT Laboratories, Inc. Safety Data Sheet. [Link]

-

PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644–5656. [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6644. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 6-NITROINDAZOLE. [Link]

-

PubChemLite. (n.d.). 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]

-

ChemBK. (n.d.). 1H-Imidazole,4-methoxy-5-nitro-(9CI). [Link]

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

-

Arctom. (n.d.). CAS NO. 1443980-48-0 | 4-methoxy-5-nitro-1H-indazole. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. arctomsci.com [arctomsci.com]

- 6. PubChemLite - 4-methoxy-5-nitro-1h-indazole (C8H7N3O3) [pubchemlite.lcsb.uni.lu]

- 7. 858227-26-6|4-Methoxy-7-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 8. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-1H-indazole

Introduction

4-methoxy-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indazole core is a recognized pharmacophore, and the specific substitution pattern of a methoxy group at the 4-position and a nitro group at the 5-position imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthetic routes to 4-methoxy-5-nitro-1H-indazole, with a focus on a detailed, field-proven protocol, mechanistic insights, and characterization.

Retrosynthetic Analysis and Strategy

The synthesis of 4-methoxy-5-nitro-1H-indazole can be approached through several strategic disconnections. The most direct and widely adopted approach involves the construction of the indazole ring system from a suitably substituted benzene derivative, followed by nitration. A plausible retrosynthetic pathway begins with the target molecule and disconnects the nitro group, leading back to 4-methoxy-1H-indazole. This intermediate can be synthesized from 2-methyl-3-nitroanisole through a reductive cyclization.

Caption: Retrosynthetic analysis of 4-methoxy-5-nitro-1H-indazole.

This guide will focus on a two-step synthesis starting from commercially available 2-methyl-3-nitroanisole. This starting material provides the necessary carbon and nitrogen framework for the indazole ring, with the methoxy group already in the correct position. The key transformations are the formation of the pyrazole ring and the subsequent regioselective nitration.

Detailed Synthetic Protocol

This protocol is divided into two main stages: the synthesis of the intermediate, 4-methoxy-1H-indazole, and its subsequent nitration to yield the final product.

Part 1: Synthesis of 4-Methoxy-1H-indazole

The synthesis of 4-methoxy-1H-indazole from 2-methyl-3-nitroanisole involves a reductive cyclization. This transformation is often achieved using reagents that can reduce the nitro group to an amine, which then undergoes an intramolecular cyclization. A common method for this is the Leimgruber-Batcho indole synthesis, which can be adapted for indazole synthesis.

Experimental Protocol:

-

Step 1: Formation of the Enamine: To a solution of 2-methyl-3-nitroanisole (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 2: Reductive Cyclization: The crude enamine is dissolved in acetic acid. Activated zinc dust (5.0 eq) is added portionwise while maintaining the temperature below 30°C with an ice bath.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour after the addition of zinc is complete.

-

Purification: Filter the reaction mixture to remove excess zinc. The filtrate is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-methoxy-1H-indazole.[1]

Causality Behind Experimental Choices:

-

DMF-DMA and Pyrrolidine: These reagents are used to form a reactive enamine intermediate from the methyl group of 2-methyl-3-nitroanisole. This enamine is crucial for the subsequent cyclization step.

-

Zinc in Acetic Acid: This is a classic combination for the reduction of a nitro group to an amine. The acidic medium facilitates the reaction, and the zinc acts as the reducing agent. The in situ formation of the amine allows for immediate intramolecular cyclization to form the indazole ring.

Part 2: Nitration of 4-Methoxy-1H-indazole

The final step is the regioselective nitration of 4-methoxy-1H-indazole to introduce the nitro group at the C5 position. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of nitration.

Experimental Protocol:

-

Reaction Setup: Cool a solution of 4-methoxy-1H-indazole (1.0 eq) in concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Nitration: Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.

-

Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude 4-methoxy-5-nitro-1H-indazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Causality Behind Experimental Choices:

-

Sulfuric Acid and Nitric Acid: This combination forms the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic nitration.

-

Low Temperature: The reaction is conducted at low temperatures to control the rate of reaction and to minimize the formation of undesired side products, such as dinitrated compounds.[2]

-

Regioselectivity: The methoxy group at C4 is an ortho-, para-director, while the pyrazole ring fused to the benzene ring also influences the position of substitution. The nitration occurs preferentially at the C5 position due to the combined directing effects and steric hindrance.

Mechanism of Nitration

The nitration of 4-methoxy-1H-indazole is an electrophilic aromatic substitution reaction. The nitronium ion, generated from nitric acid and sulfuric acid, acts as the electrophile. It attacks the electron-rich benzene ring of the indazole, leading to the formation of a sigma complex (arenium ion). A proton is then eliminated from the sigma complex to restore aromaticity, resulting in the formation of 4-methoxy-5-nitro-1H-indazole.

Caption: Mechanism of the nitration of 4-methoxy-1H-indazole.

Characterization and Purity Analysis

To confirm the identity and purity of the synthesized 4-methoxy-5-nitro-1H-indazole, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be consistent with the structure. |

| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the aromatic, methoxy, and indazole ring carbons. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇N₃O₃, MW: 193.16 g/mol ).[3] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C-H aromatic stretches, C=C aromatic stretches, and the symmetric and asymmetric stretches of the nitro group. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the final compound. |

Safety Considerations

-

Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic Solvents: DMF, ethyl acetate, and other organic solvents are flammable and may be toxic. Use them in a fume hood and away from ignition sources.

-

Zinc Dust: Zinc dust is a flammable solid.

-

Reaction Quenching: The quenching of the nitration reaction by pouring it onto ice is highly exothermic and should be done slowly and cautiously.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Part 1 | Incomplete reaction of the enamine formation or incomplete reduction. | Ensure anhydrous conditions for the enamine formation and use freshly activated zinc dust. Increase reaction time if necessary. |

| Formation of multiple products in Part 2 | Over-nitration or nitration at other positions. | Strictly control the reaction temperature and the stoichiometry of the nitrating agent.[2] Add the nitrating mixture slowly. |

| Difficulty in purification | Presence of starting material or isomeric impurities. | Optimize the column chromatography conditions or recrystallization solvent system. |

Applications

4-methoxy-5-nitro-1H-indazole serves as a key intermediate in the synthesis of various biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create a diverse range of compounds for drug discovery programs. The indazole scaffold is present in a number of compounds with anti-inflammatory, anti-cancer, and other therapeutic properties.[4]

References

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]

-

4-methoxy-5-nitro-1h-indazole (C8H7N3O3). (n.d.). PubChemLite. [Link]

Sources

- 1. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 4-methoxy-5-nitro-1h-indazole (C8H7N3O3) [pubchemlite.lcsb.uni.lu]

- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-methoxy-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and computational predictions to offer a robust understanding of its structural and electronic properties. The guide covers the fundamental architecture of the indazole core, the influence of its substituents on molecular geometry and reactivity, and a plausible synthetic pathway. Spectroscopic characteristics are predicted based on established data from similar nitroindazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel indazole-based therapeutic agents.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is a cornerstone in the development of a wide range of therapeutic agents due to its ability to mimic the purine nucleobases and engage in various biological interactions, including hydrogen bonding and π-stacking. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[2] The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 4-methoxy-5-nitro-1H-indazole, incorporates two key functional groups—a methoxy and a nitro group—that are expected to significantly influence its electronic profile and biological activity.

Molecular Structure and Properties

The molecular structure of 4-methoxy-5-nitro-1H-indazole is defined by the planar indazole ring system with a methoxy group at position 4 and a nitro group at position 5.

Core Indazole Ring System

The indazole ring is an aromatic system, and crystallographic studies of related indazole derivatives confirm its planarity. For instance, the crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide shows a planar indazole ring system with a maximum deviation of -0.013 (2) Å for the N2 atom.[3] This planarity is crucial for its ability to participate in π-stacking interactions with biological macromolecules.

Influence of Substituents

The methoxy (-OCH₃) group at the C4 position is an electron-donating group through resonance, which increases the electron density of the benzene portion of the indazole ring. Conversely, the nitro (-NO₂) group at the C5 position is a strong electron-withdrawing group. This "push-pull" electronic arrangement is anticipated to create a significant dipole moment and influence the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties for 4-methoxy-5-nitro-1H-indazole (C₈H₇N₃O₃) can be predicted.[4]

| Property | Predicted Value |

| Molecular Formula | C₈H₇N₃O₃ |

| Molecular Weight | 193.16 g/mol |

| Monoisotopic Mass | 193.04874 Da |

| XlogP | 1.4 |

Table 1: Predicted physicochemical properties of 4-methoxy-5-nitro-1H-indazole.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton of the pyrazole ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro groups. For comparison, the aromatic protons of 5-nitro-1H-indazole resonate at δ 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), and 7.64 (d, J = 9.1 Hz, 1H).[5] The methoxy group protons would appear as a sharp singlet, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals. The carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy group will be significantly shifted downfield and upfield, respectively. The chemical shifts for the indazole core of related compounds provide a reference for prediction. For example, in 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole, the indazole carbons appear in the range of δ 111-147 ppm.[5]

IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:

-

N-H stretch: A broad band around 3300-3400 cm⁻¹

-

C-H aromatic stretch: Around 3000-3100 cm⁻¹

-

C-H aliphatic stretch (methoxy): Around 2850-2960 cm⁻¹

-

N=O asymmetric stretch: A strong band around 1520-1560 cm⁻¹

-

N=O symmetric stretch: A strong band around 1340-1380 cm⁻¹

-

C-O stretch (methoxy): Around 1250 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound. Predicted adducts include [M+H]⁺ at m/z 194.05602 and [M+Na]⁺ at m/z 216.03796.[4]

Synthesis of 4-methoxy-5-nitro-1H-indazole

A plausible synthetic route to 4-methoxy-5-nitro-1H-indazole can be designed based on established methods for the synthesis of substituted nitroindazoles. A common and effective strategy involves the intramolecular cyclization of an arylhydrazone derived from a suitably substituted benzaldehyde or acetophenone.[6]

Proposed Synthetic Pathway

A potential synthesis could start from 2-fluoro-4-methoxybenzaldehyde. Nitration of this starting material would likely yield 2-fluoro-4-methoxy-5-nitrobenzaldehyde due to the directing effects of the methoxy and fluoro groups. Subsequent reaction with hydrazine would form the corresponding hydrazone, which can then undergo a base-mediated intramolecular nucleophilic aromatic substitution (SₙAr) to afford the desired 4-methoxy-5-nitro-1H-indazole.

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar syntheses.[5]

Step 1: Nitration of 2-fluoro-4-methoxybenzaldehyde

-

Dissolve 2-fluoro-4-methoxybenzaldehyde in a suitable solvent like sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified duration.

-

Quench the reaction by pouring it over ice and extract the product with an organic solvent.

-

Purify the resulting 2-fluoro-4-methoxy-5-nitrobenzaldehyde by chromatography.

Step 2: Hydrazone Formation and Cyclization

-

Dissolve the 2-fluoro-4-methoxy-5-nitrobenzaldehyde in a solvent such as DMF.

-

Add hydrazine hydrate and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Add a base, such as potassium carbonate, and heat the reaction mixture to facilitate the intramolecular SₙAr cyclization.

-

After the reaction is complete, cool the mixture, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product, 4-methoxy-5-nitro-1H-indazole, by column chromatography or recrystallization.

Caption: Experimental workflow for the synthesis of 4-methoxy-5-nitro-1H-indazole.

Conclusion and Future Perspectives

4-methoxy-5-nitro-1H-indazole represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This guide has provided a detailed theoretical framework for its molecular structure, spectroscopic properties, and synthesis. The insights presented here, derived from the study of analogous compounds, offer a solid foundation for researchers to synthesize and experimentally characterize this compound. Further studies are warranted to elucidate its precise three-dimensional structure through X-ray crystallography and to explore its biological activity in various disease models. The unique electronic nature of this molecule makes it a compelling candidate for further investigation in the field of drug discovery.

References

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]

-

4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChem. [Link]

-

4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (2013). National Institutes of Health. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). American Chemical Society. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-methoxy-5-nitro-1h-indazole (C8H7N3O3) [pubchemlite.lcsb.uni.lu]

- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 4-methoxy-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data in publicly available literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties.[1] We will delve into the structural attributes influencing solubility, provide a theoretical solubility profile across a range of common solvents, and present detailed, field-proven experimental protocols for the empirical determination of both thermodynamic and kinetic solubility. This guide is intended to be a foundational resource for researchers, offering the necessary theoretical grounding and practical methodologies to effectively work with 4-methoxy-5-nitro-1H-indazole in a laboratory setting.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the drug development pipeline, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential. Poor aqueous solubility can lead to erratic absorption, suboptimal in vivo exposure, and ultimately, the failure of promising drug candidates. A thorough understanding of a compound's solubility profile is therefore paramount for informed decision-making in lead optimization, formulation development, and toxicological studies.

4-methoxy-5-nitro-1H-indazole, a member of the nitroindazole class of compounds, presents a unique set of structural features that govern its interaction with various solvent systems. This guide will dissect the contributions of its methoxy group, nitro group, and the indazole core to its predicted solubility behavior.

Physicochemical Properties of 4-methoxy-5-nitro-1H-indazole

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters for 4-methoxy-5-nitro-1H-indazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | PubChemLite[1] |

| Molecular Weight | 193.16 g/mol | PubChemLite[1] |

| Predicted XlogP | 1.4 | PubChemLite[1] |

| Hydrogen Bond Donors | 1 (N-H of the indazole ring) | Inferred from structure |

| Hydrogen Bond Acceptors | 5 (2 from nitro group, 1 from methoxy group, 2 from indazole nitrogens) | Inferred from structure |

The predicted XlogP of 1.4 suggests that 4-methoxy-5-nitro-1H-indazole has a moderate degree of lipophilicity. This value, coupled with the presence of both hydrogen bond donors and acceptors, indicates that the compound is likely to exhibit a nuanced solubility profile, with significant solubility in polar organic solvents and more limited solubility in both highly nonpolar and aqueous media.

Predicted Solubility Profile

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The solubility of 4-methoxy-5-nitro-1H-indazole will be dictated by the interplay of its polar and nonpolar functionalities with the properties of the solvent.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are excellent hydrogen bond acceptors and have high dipole moments, which will effectively solvate the polar nitro and methoxy groups, as well as the indazole ring system. DMSO and DMF are anticipated to be particularly effective. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The nitro and methoxy groups, along with the indazole N-H, can participate in hydrogen bonding with protic solvents.[2] However, the aromatic indazole core limits aqueous solubility.[2] Solubility is expected to decrease with increasing solvent polarity (Methanol > Ethanol > Water). |

| Nonpolar | Hexanes, Toluene | Low | The significant polarity imparted by the nitro group and the overall molecular structure will limit solubility in nonpolar solvents. |

This predictive analysis, by analogy with structurally similar compounds like 7-methoxy-5-nitro-1H-indole, suggests that researchers should prioritize polar aprotic solvents for creating stock solutions and consider co-solvent systems for aqueous-based assays.[2]

Experimental Determination of Solubility: Protocols

The following section provides detailed, step-by-step protocols for the empirical determination of both thermodynamic and kinetic solubility. These protocols are designed to be self-validating and provide a robust framework for generating reliable solubility data.

Thermodynamic (Equilibrium) Solubility Assay

This assay determines the true equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid drug.

Objective: To determine the maximum concentration of 4-methoxy-5-nitro-1H-indazole that can be dissolved in a given solvent at a specific temperature and pH.

Methodology: Shake-Flask Method (Based on OECD Guideline 105)

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-methoxy-5-nitro-1H-indazole to a series of vials containing the desired solvents (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, a range of organic solvents).

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, such as PTFE) is highly recommended for complete removal of undissolved solid.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of 4-methoxy-5-nitro-1H-indazole in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Kinetic (Apparent) Solubility Assay

This high-throughput assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It is highly relevant for early-stage drug discovery.

Objective: To assess the apparent solubility and precipitation tendency of 4-methoxy-5-nitro-1H-indazole upon addition to an aqueous medium from a DMSO stock.

Methodology: Nephelometry or UV-Vis Spectroscopy

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 4-methoxy-5-nitro-1H-indazole in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

-

Compound Addition:

-

Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1%).

-

-

Incubation:

-

Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.

-

UV-Vis Spectroscopy: Measure the absorbance of the solution at a wavelength where the compound absorbs but the buffer does not. A decrease in absorbance compared to a non-precipitated standard indicates precipitation.

-

-

Data Analysis:

-

Plot the measured signal (light scattering or absorbance) against the compound concentration.

-

The kinetic solubility is defined as the concentration at which precipitation is first observed.

-

Diagram: Kinetic Solubility Determination Logic

Caption: Logical flow for kinetic solubility assessment.

Conclusion and Future Directions

While specific experimental data for 4-methoxy-5-nitro-1H-indazole is not yet publicly available, this guide provides a robust framework for its characterization.[1] The predicted solubility profile suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with limited solubility in water and nonpolar solvents. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these crucial physicochemical properties. The generation of such data will be invaluable for the progression of any research program involving this compound, enabling rational formulation design and facilitating the interpretation of biological assay results.

References

-

PubChemLite. (n.d.). 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). Retrieved from [Link]

Sources

In-Depth Technical Guide to 4-Methoxy-5-nitro-1H-indazole: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physical and chemical properties, explore a detailed synthesis protocol, and discuss its potential applications in drug development, all grounded in scientific literature and established methodologies.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide range of biological activities. The strategic placement of substituents on the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a methoxy group at the 4-position and a nitro group at the 5-position, as in 4-methoxy-5-nitro-1H-indazole, can significantly influence its electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular and physical properties.

Molecular Structure:

The chemical structure of 4-methoxy-5-nitro-1H-indazole is depicted below. The numbering of the indazole ring system follows established IUPAC conventions.

Caption: Chemical structure of 4-methoxy-5-nitro-1H-indazole.

Physicochemical Properties:

A summary of the key physicochemical properties of 4-methoxy-5-nitro-1H-indazole is presented in the table below. It is important to note that while some data is available from computational predictions, experimental values for properties like melting and boiling points are not yet widely reported in the literature. For comparison, the experimental melting point of the related compound, 4-methyl-5-nitro-1H-indazole, is provided.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | PubChem[1] |

| Molecular Weight | 193.16 g/mol | Biosynth[2] |

| Monoisotopic Mass | 193.04874 Da | PubChem[1] |

| CAS Number | 1443980-48-0 | Biosynth[2] |

| Melting Point | Data not available | |

| Melting Point (4-methyl-5-nitro-1H-indazole) | 251-253 °C | Echemi[3] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General knowledge based on similar structures. |

| Predicted XLogP3 | 1.4 | PubChem[1] |

Synthesis of 4-Methoxy-5-nitro-1H-indazole: A Proposed Protocol

Reaction Scheme:

The synthesis of 4-methoxy-5-nitro-1H-indazole can be envisioned starting from a suitably substituted aniline derivative, followed by diazotization and cyclization. A potential starting material would be 3-methoxy-4-methyl-2-nitroaniline.

Caption: Proposed synthetic pathway for 4-methoxy-5-nitro-1H-indazole.

Step-by-Step Methodology:

CAUTION: This is a proposed protocol and must be performed by trained personnel in a fume hood with appropriate personal protective equipment. Nitro compounds can be energetic and should be handled with care.

-

Diazotization:

-

Dissolve 3-methoxy-4-methyl-2-nitroaniline (1.0 eq) in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

The resulting diazonium salt solution is then gently warmed to room temperature and may require heating to facilitate the intramolecular cyclization to form the indazole ring. The optimal temperature and reaction time will need to be determined experimentally.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

-

The precipitated product can be collected by filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Self-Validating System:

The purity and identity of the synthesized 4-methoxy-5-nitro-1H-indazole must be confirmed through a battery of analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=C, NO₂, C-O).

Spectral Characterization (Predicted)

As experimental spectra are not available, the following are predicted key features based on the analysis of structurally similar compounds.

¹H NMR (in DMSO-d₆):

-

A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.

-

A singlet or a narrow doublet for the C3-H of the indazole ring around 8.0-8.5 ppm.

-

Two doublets in the aromatic region corresponding to the protons on the benzene ring (C6-H and C7-H). The exact chemical shifts and coupling constants will depend on the electronic effects of the methoxy and nitro groups.

-

A broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).

¹³C NMR (in DMSO-d₆):

-

A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.

-

Signals for the aromatic carbons, with the carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C4) showing characteristic downfield and upfield shifts, respectively.

IR Spectroscopy (KBr pellet):

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O stretching vibration for the methoxy group around 1250 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Mass Spectrometry (EI or ESI):

-

A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 193.16 g/mol .

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following handling precautions are based on the general properties of nitroaromatic and heterocyclic compounds. A material-specific Safety Data Sheet (SDS) should always be consulted when available.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development

The 4-methoxy-5-nitro-1H-indazole scaffold holds potential for the development of new therapeutic agents across various disease areas. The nitro group can serve as a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The methoxy group can influence the compound's solubility and metabolic stability.

Potential areas of application include, but are not limited to:

-

Oncology: Many indazole derivatives have shown potent anti-cancer activity through various mechanisms, including kinase inhibition.

-

Anti-inflammatory Agents: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Nitro-containing heterocycles are a known class of antimicrobial agents.

The synthesis and characterization of 4-methoxy-5-nitro-1H-indazole and its derivatives are crucial first steps in exploring its full therapeutic potential.

Conclusion

4-methoxy-5-nitro-1H-indazole is a promising, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its known and predicted properties, a proposed synthetic route, and a discussion of its potential in drug discovery. It is our hope that this technical resource will serve as a valuable starting point for researchers and scientists working to unlock the therapeutic potential of this and related indazole derivatives. Further experimental validation of the data presented herein is strongly encouraged to advance our understanding of this important molecule.

References

Sources

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Methoxy-5-nitro-1H-indazole: A Roadmap for Discovery

This technical guide provides a comprehensive framework for the investigation of 4-methoxy-5-nitro-1H-indazole , a novel heterocyclic compound with significant, albeit currently unexplored, therapeutic potential. While direct biological data for this specific molecule is not yet publicly available[1], its structural motifs—the indazole core, a methoxy group, and a nitro functionality—are well-established pharmacophores in a multitude of biologically active agents.

This document is structured to serve as a roadmap for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on related analogs to forecast potential biological activities, outlines detailed experimental protocols for a comprehensive screening cascade, and proposes plausible mechanisms of action to guide future research.

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery. Its rigid structure and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs and investigational agents. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects[2][3].

Marketed drugs such as Pazopanib , a multi-target tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib , a PARP inhibitor for ovarian cancer, feature the indazole core, underscoring its clinical significance[3][4]. The versatility of the indazole scaffold allows for substitution at various positions, enabling fine-tuning of its physicochemical properties and biological targets.

Deconstructing the Molecule: The Influence of Methoxy and Nitro Substituents

The specific substitution pattern of 4-methoxy-5-nitro-1H-indazole suggests a high potential for potent biological activity, particularly in the realm of oncology.

-

The 4-Methoxy Group: The presence of a methoxy group can significantly influence a molecule's potency and pharmacokinetic profile. In the context of kinase inhibitors, methoxy groups can act as hydrogen bond acceptors, crucial for anchoring the molecule within the ATP-binding pocket of the target kinase[4]. The position of the methoxy group is critical; for instance, in a series of 1H-indazole-3-carboxamide derivatives, methoxy-substituted compounds demonstrated superior activity compared to their methyl-substituted counterparts, highlighting the importance of this functional group for high potency[4].

-

The 5-Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the entire molecule, influencing its reactivity and binding affinity. While sometimes associated with toxicity, the nitro group is a key feature in many biologically active compounds. For example, various nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase (nNOS) isoforms[5][6]. Furthermore, the nitro group can serve as a synthetic handle for further chemical modifications, allowing for the generation of a diverse library of analogs[7][8].

The combination of these two functional groups on the indazole scaffold presents a compelling case for investigating 4-methoxy-5-nitro-1H-indazole as a potential therapeutic agent.

Proposed Synthetic Route

While a specific protocol for 4-methoxy-5-nitro-1H-indazole is not available, a plausible synthetic route can be devised based on established methodologies for substituted indazoles[7][9][10]. A potential approach involves the reductive cyclization of an appropriate o-nitro-ketoxime precursor.

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

A Comprehensive Screening Cascade: From In Vitro Profiling to Mechanistic Insights

To systematically evaluate the biological activity of 4-methoxy-5-nitro-1H-indazole, a tiered screening approach is recommended. This cascade is designed to first identify antiproliferative activity, then to elucidate the mechanism of action, focusing on kinase inhibition as a high-probability target class.

Caption: Hypothetical inhibition of PI3K/AKT and MAPK/ERK pathways.

Representative Biological Data of Structurally Related Indazole Analogs

To provide a benchmark for future studies, the following table summarizes the reported biological activities of relevant indazole derivatives.

| Compound Class | Target/Assay | IC₅₀ | Reference |

| 1H-indazole-3-carboxamides | GSK-3β | 0.05 µM - 1.7 µM | [4] |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | AKT Kinase | Inhibition at 10 µM | [11] |

| 1H-indazole-3-amine derivatives | K562 cell line | 5.15 µM | [12][13][14] |

| 4-phenyl-1H-indazole derivatives | PD-1/PD-L1 Interaction | 189.6 nM | [15] |

Conclusion and Future Directions

4-Methoxy-5-nitro-1H-indazole represents a promising, yet uncharacterized, chemical entity. Its structural features, derived from a privileged scaffold and decorated with functionally significant substituents, strongly suggest a potential for potent biological activity, particularly as an anticancer agent operating through kinase inhibition.

This technical guide provides a robust, evidence-based framework for initiating the comprehensive investigation of this molecule. The proposed synthetic strategies, detailed screening protocols, and hypothesized mechanisms of action are intended to accelerate its journey from a novel compound to a potential lead candidate in drug discovery. Future work should focus on executing the outlined screening cascade, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo evaluation in relevant disease models.

References

- Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.

- 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PubMed Central.

- 4-Methyl-5-nitro-1H-indazole. CymitQuimica.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Synthesis of 1H-Indazoles by Reductive Cycliz

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv

- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.

- A kind of synthetic method of indazole compound.

- The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide for Researchers. Benchchem.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre

- 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChemLite.

- Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. Benchchem.

- Unlocking Innovation: The Role of 5-Methoxy-1H-indazole in Drug Discovery. Medium.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.

- 1-Methyl-5-nitro-1H-indazole. J&K Scientific.

Sources

- 1. PubChemLite - 4-methoxy-5-nitro-1h-indazole (C8H7N3O3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxy-5-Nitro-1H-Indazole: An Obscure Player in Medicinal Chemistry

While the indazole scaffold is a cornerstone in modern drug discovery, appearing in a wide array of therapeutic agents, the specific derivative, 4-methoxy-5-nitro-1H-indazole, remains a largely unexplored entity within the scientific literature. This technical guide seeks to provide a comprehensive overview of this compound by drawing upon available information for structurally related analogues, thereby offering a predictive framework for its synthesis, properties, and potential biological activities.

Indazole derivatives are recognized for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group, as seen in 5-nitroindazole derivatives, has been specifically linked to antiprotozoal and antineoplastic activities.[3] The methoxy group, on the other hand, can modulate a compound's pharmacokinetic properties, influencing its solubility, metabolism, and target engagement. The combination of these functionalities on the indazole core in 4-methoxy-5-nitro-1H-indazole suggests a molecule with potential for significant biological impact, yet specific data remains elusive.

Synthetic Pathways: A Predictive Approach

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

Physicochemical and Spectroscopic Characterization: An Analog-Based Estimation

Direct experimental data for the physicochemical properties of 4-methoxy-5-nitro-1H-indazole are not available. However, we can infer expected properties based on related compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C8H7N3O3 | |

| Molecular Weight | 193.16 g/mol | |

| Appearance | Likely a yellow solid | Nitroaromatic compounds are often colored. 5-Nitro-1H-indazole is a yellow powder.[2] |

| Melting Point | Expected to be a relatively high-melting solid | Indazole and its nitro derivatives typically have high melting points. |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | The aromatic and nitro groups decrease water solubility. |

| pKa | The N-H proton is expected to be weakly acidic. | The pKa of the parent 1H-indazole is approximately 13.8. The electron-withdrawing nitro group would likely decrease this value. |

Spectroscopic characterization would be essential for confirming the structure of 4-methoxy-5-nitro-1H-indazole.

-